N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide
Description
N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide is a Schiff base derivative of acetamide, characterized by an imine (-C=N-) linkage between the 4-(dimethylamino)benzaldehyde moiety and the 4-aminophenylacetamide backbone. This compound is of interest in materials science and medicinal chemistry due to its conjugated π-system and capacity for hydrogen bonding, which may enhance its reactivity or binding affinity in biological systems .
Properties
CAS No. |
42027-67-8 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O/c1-13(21)19-16-8-6-15(7-9-16)18-12-14-4-10-17(11-5-14)20(2)3/h4-12H,1-3H3,(H,19,21) |
InChI Key |
BREBFIPGSGIYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-aminophenylacetamide under specific conditions. The reaction is carried out in the presence of a catalyst, often acetic acid, and requires careful control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Schiff Base Moiety
The structural analogs of this compound primarily differ in the substituents on the aromatic ring of the Schiff base. Key examples include:
N-{4-[(E)-Benzylidenamino]phenyl}acetamide ()
- Structure: Replaces the dimethylamino group with a simple phenyl ring.
- Properties: Reduced electron-donating capacity compared to the dimethylamino substituent. Lower solubility in polar solvents due to the absence of the hydrophilic -N(CH₃)₂ group. Applications: Often used as a model compound for studying Schiff base formation and stability .
N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide ()
- Structure : Features a 4-methylphenyl (-C₆H₄CH₃) group.
- Properties: Moderate electron donation from the methyl group, intermediate between phenyl and dimethylamino substituents. Crystallizes in a monoclinic system with strong intermolecular hydrogen bonds (N-H···O and C-H···π interactions), as confirmed by X-ray diffraction . Applications: Investigated for solid-state photophysical properties due to its ordered crystal lattice .
N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-N-(4-sulfonylphenyl)amine derivatives ()
- Structure: Incorporates sulfonyl (-SO₂-) groups in addition to the dimethylamino Schiff base.
- Applications: Explored in dye chemistry and as intermediates in drug synthesis .
Functional Group Modifications on the Acetamide Backbone
Variations in the acetamide moiety also yield distinct compounds:
N-(4-Aminophenyl)acetamide ()
- Structure : Lacks the Schiff base imine group, retaining only the acetamide and aniline units.
- Properties :
Piperamide ()
- Structure : Incorporates a piperazine ring linked to the acetamide phenyl group.
- Properties :
Sulfonamide Derivatives ()
- Structure : Substitutes the imine with sulfonamide (-SO₂NH-) groups.
- Properties :
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound's chemical formula is , and it features a dimethylamino group attached to a phenyl ring. The structure can be represented as follows:
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 20 |
| Salmonella typhi | 25 |
The compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
2. Antifungal Activity
In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. It demonstrated efficacy against common fungal pathogens, as detailed in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 12 |
| Aspergillus niger | 30 |
| Cryptococcus neoformans | 18 |
The antifungal mechanism may involve the inhibition of ergosterol synthesis, which is crucial for maintaining fungal cell membrane integrity.
3. Anticancer Activity
Preliminary studies have also indicated that this compound possesses anticancer properties. In vitro tests on cancer cell lines such as HeLa and MCF-7 revealed significant cytotoxic effects with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8.5 |
| MCF-7 | 6.3 |
The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.
Case Studies and Research Findings
A notable study published in MDPI examined various derivatives of related compounds, highlighting the structure-activity relationship (SAR) that influences biological activity. The findings suggest that modifications to the dimethylamino group significantly enhance antibacterial potency while maintaining low toxicity profiles in mammalian cells .
Furthermore, research conducted by Chantrapromma et al. explored the synthesis and characterization of similar compounds, providing insights into their structural dynamics and biological implications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide, and how is its structure validated?
- Method : Condensation of 4-amino-N-phenylacetamide with 4-dimethylaminobenzaldehyde in ethanol under reflux with acetic acid as a catalyst (3–5% v/v). The reaction proceeds via nucleophilic addition-elimination to form the Schiff base .
- Characterization :
- 1H/13C NMR : Confirm imine (CH=N) resonance (δ 8.3–8.5 ppm for 1H; δ 150–160 ppm for 13C).
- FT-IR : C=N stretch at ~1600 cm⁻¹ and N-H bending in acetamide at ~3300 cm⁻¹ .
- X-ray crystallography : Resolves E-configuration and crystallographic packing (monoclinic system, space group P2₁/c) .
- Data Table :
| Parameter | Observation/Value | Method |
|---|---|---|
| Reaction Yield | 75–85% | Gravimetric Analysis |
| CH=N IR Stretch | 1595–1605 cm⁻¹ | FT-IR |
| Melting Point | 198–200°C | DSC |
Q. What functional groups in this compound influence its reactivity?
- Schiff Base (CH=N) : Prone to hydrolysis under acidic conditions and nucleophilic attack at the imine carbon .
- Dimethylamino Group : Electron-donating effects enhance resonance stabilization of the aromatic system, influencing redox behavior .
- Acetamide : Participates in hydrogen bonding, affecting solubility and crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Schiff base?
- Variables :
- Solvent : Ethanol (polar protic) vs. methanol (higher polarity) may alter reaction kinetics.
- Catalyst : Acetic acid concentration (1–5% v/v) impacts protonation of intermediates .
- Temperature : Reflux (~78°C) vs. room temperature (RT) affects equilibrium and byproduct formation.
Q. What challenges arise in characterizing E/Z isomerism, and how are they resolved?
- Challenges :
- Co-crystallization of E/Z isomers complicates X-ray analysis.
- Overlapping NMR signals for similar proton environments.
- Solutions :
- NOESY NMR : Detects spatial proximity of protons to confirm E-configuration .
- Chiral HPLC : Separates isomers using a cellulose-based column (e.g., Chiralpak® IC) .
Q. What applications exist for metal complexes derived from this Schiff base?
- Coordination Chemistry :
- Cu(II) Complexes : Synthesized by reacting the ligand with Cu(OAc)₂·H₂O in ethanol. Characterized by UV-Vis (d-d transitions at 600–700 nm) and ESR (g ~2.1) .
- Antimicrobial Activity : Cu complexes show enhanced activity against E. coli (MIC: 12.5 µg/mL) compared to the free ligand .
- Data Table :
| Metal Complex | λ_max (UV-Vis) | ESR (g-value) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Cu(II) | 650 nm | 2.12 | 12.5 (E. coli) |
Q. How does pH affect the stability of the Schiff base in aqueous media?
- Mechanism : Hydrolysis of the imine bond occurs below pH 4 (acidic) or above pH 9 (basic), regenerating the amine and aldehyde precursors .
- Kinetic Study : Half-life (t₁/₂) at pH 7.4 is >24 hours, decreasing to 2 hours at pH 3.0 .
Methodological Considerations
- Contradiction Analysis : Conflicting reports on solubility (e.g., >61.3 µg/mL in DMSO vs. poor aqueous solubility) may arise from solvent polarity or crystallinity differences. Verify via saturation shake-flask assays .
- Advanced Characterization : For ambiguous XRD data, refine structures using density functional theory (DFT) calculations (e.g., Gaussian 16) to validate bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
